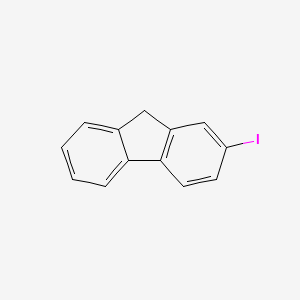

2-Iodo-9H-fluorene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12354. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodo-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9I/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYQUOAQPXGXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279334 | |

| Record name | 2-Iodo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2523-42-4 | |

| Record name | 2-Iodo-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2523-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-9H-fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002523424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2523-42-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Iodo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-9H-fluorene: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-9H-fluorene is a halogenated polycyclic aromatic hydrocarbon that has garnered significant interest in the scientific community. Its unique structural and electronic properties, primarily due to the presence of the iodine atom on the fluorene scaffold, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a focus on its role in the development of advanced materials and as an intermediate in medicinal chemistry.

Chemical Structure and Properties

This compound is a solid, appearing as a white to off-white powder at room temperature.[1] The core of the molecule is the fluorene system, a tricyclic aromatic compound, with an iodine atom substituted at the 2-position.

Structure

The chemical structure of this compound is depicted below:

Chemical Formula: C₁₃H₉I

Molecular Weight: 292.12 g/mol [2]

CAS Number: 2523-42-4[2]

IUPAC Name: this compound[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | White to off-white powder | [1] |

| Melting Point | 126-129 °C | [4] |

| Solubility | Sparingly soluble in water | [1] |

| Purity | ≥98% | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectroscopic data are summarized below.

| Spectroscopic Technique | Key Features/Notes | Reference(s) |

| ¹H NMR | Data available but specific peak assignments require further analysis. | [3] |

| ¹³C NMR | Data available but specific peak assignments require further analysis. | [3] |

| Infrared (IR) Spectroscopy | Data available but specific peak assignments require further analysis. | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Sandmeyer reaction of 2-aminofluorene being a common and effective approach. This method involves the diazotization of the amino group followed by displacement with iodide.

Experimental Protocol: Synthesis via Sandmeyer Reaction

The following is a representative protocol for the synthesis of this compound from 2-aminofluorene.

Materials:

-

2-Aminofluorene

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ice

-

Water

-

Suitable organic solvent (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Diazotization: A suspension of 2-aminofluorene in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled suspension with constant stirring, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Iodination: A solution of potassium iodide in water is then added slowly to the diazonium salt solution. Effervescence (evolution of nitrogen gas) is observed.

-

The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., in a 40-50 °C water bath) until the evolution of nitrogen ceases, indicating the completion of the reaction.

-

Work-up and Purification: The mixture is cooled, and the crude product is extracted with a suitable organic solvent.

-

The organic layer is washed with a solution of sodium thiosulfate to remove any excess iodine, followed by washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude this compound can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final product.

Caption: Synthetic pathway for this compound via Sandmeyer reaction.

Chemical Reactivity and Applications

The iodine atom at the 2-position of the fluorene ring is the key to the compound's reactivity, making it a valuable intermediate in organic synthesis. The carbon-iodine bond is relatively weak and susceptible to cleavage, allowing for a variety of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in the construction of complex organic molecules with applications in materials science and drug discovery.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a widely used method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and organic electronic materials.

-

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an arylethynyl derivative. This reaction is instrumental in the synthesis of conjugated polymers and molecules with interesting photophysical properties.

Caption: Reactivity of this compound in cross-coupling reactions.

Applications in Organic Electronics

Fluorene derivatives are widely used in the field of organic electronics due to their excellent thermal stability, high photoluminescence quantum yields, and good charge transport properties. This compound serves as a key starting material for the synthesis of conjugated polymers and small molecules used in:

-

Organic Light-Emitting Diodes (OLEDs): Fluorene-based materials are used as emitters or hosts in the emissive layer of OLEDs, contributing to their efficiency and color purity.

-

Organic Photovoltaics (OPVs): Copolymers of fluorene are utilized as donor materials in the active layer of organic solar cells.[4]

-

Organic Field-Effect Transistors (OFETs): The rigid and planar structure of the fluorene core facilitates charge transport, making its derivatives suitable for use as the semiconductor layer in OFETs.

Potential in Drug Development

The fluorene scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities. While the specific biological profile of this compound is not extensively documented, it serves as a crucial intermediate for the synthesis of more complex fluorene derivatives with potential therapeutic applications.[1]

Fluorene derivatives have been investigated for their potential as:

-

Anticancer agents: Some fluorene derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.[5][6]

-

Antimicrobial agents: Certain fluorene-based compounds have demonstrated activity against various bacterial and fungal strains.[7]

-

Neuroprotective agents: The rigid structure of fluorene can be exploited to design molecules that interact with specific targets in the central nervous system.[5]

The reactivity of the iodo group allows for the facile introduction of various pharmacophores onto the fluorene backbone, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Caption: General signaling pathways modulated by fluorene derivatives.[6]

Safety and Handling

This compound is classified as causing serious eye irritation and is toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in materials science and as a precursor for drug discovery. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the synthesis of a wide array of functionalized fluorene derivatives. The continued exploration of this compound and its derivatives is expected to lead to the development of new high-performance organic electronic materials and novel therapeutic agents. Researchers and professionals in these fields will find this compound to be a key building block for innovation.

References

- 1. Page loading... [guidechem.com]

- 2. 9H-Fluorene, 2-Iodo, CasNo.2523-42-4 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]

- 3. This compound | C13H9I | CID 224094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2523-42-4 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Iodo-9H-fluorene from Fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Iodo-9H-fluorene, a valuable building block in organic synthesis, particularly for the development of novel therapeutics and functional materials. This document details a robust and efficient method for the direct iodination of fluorene, presenting quantitative data, a detailed experimental protocol, and a visual representation of the experimental workflow.

Introduction

This compound is a key synthetic intermediate due to the reactivity of the carbon-iodine bond, which allows for a variety of subsequent chemical transformations.[1] The presence of the iodine atom at the 2-position of the fluorene core enables reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions, making it a versatile precursor for the synthesis of more complex fluorene derivatives. These derivatives are of significant interest in medicinal chemistry and materials science.

This guide focuses on a direct electrophilic iodination of the aromatic fluorene core. This method is advantageous due to its straightforward nature and the use of readily available reagents.

Reaction Scheme

The synthesis of this compound from fluorene proceeds via an electrophilic aromatic substitution reaction. In this method, molecular iodine (I₂) is activated by a suitable oxidizing agent, such as periodic acid (HIO₄) or iodic acid (HIO₃), in an acidic medium to generate a more potent electrophilic iodine species. This electrophile then attacks the electron-rich fluorene ring, preferentially at the 2-position due to the directing effects of the fused benzene rings, to yield the desired product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from fluorene based on an adapted and optimized protocol.

| Parameter | Value |

| Reactants | |

| Fluorene | 1.0 eq |

| Iodine (I₂) | 0.45 eq |

| Periodic Acid Dihydrate (H₅IO₆) | 0.2 eq |

| Solvent/Acid | |

| Glacial Acetic Acid | ~10 mL / g of fluorene |

| Sulfuric Acid (conc.) | ~0.3 mL / g of fluorene |

| Water | ~2 mL / g of fluorene |

| Reaction Conditions | |

| Temperature | 65-70 °C |

| Reaction Time | 1-2 hours |

| Product Information | |

| Product | This compound |

| Yield | 80-90% |

| Melting Point | 126-129 °C[2] |

| Molecular Weight | 292.11 g/mol [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

9H-Fluorene

-

Iodine (I₂)

-

Periodic Acid Dihydrate (H₅IO₆)

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Deionized Water

-

Acetone

-

Sodium Bicarbonate Solution (saturated)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 9H-fluorene (1.0 eq), iodine (0.45 eq), and periodic acid dihydrate (0.2 eq).

-

Solvent Addition: To this mixture, add a solution of glacial acetic acid, water, and concentrated sulfuric acid in the proportions specified in the data table.

-

Reaction: The resulting purple solution is stirred and heated to 65-70 °C. The reaction progress is monitored by the disappearance of the purple color of the iodine, which typically takes 1-2 hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing deionized water. The precipitated solid is collected by vacuum filtration using a Büchner funnel.

-

Neutralization: The collected solid is washed thoroughly with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with deionized water until the filtrate is neutral.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as acetone, to yield this compound as a white to off-white crystalline solid.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified overview of the reaction mechanism.

References

An In-depth Technical Guide to 2-Iodo-9H-fluorene (CAS: 2523-42-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-9H-fluorene is a halogenated polycyclic aromatic hydrocarbon that serves as a pivotal building block in organic synthesis. Its fluorene core, characterized by a rigid and planar structure, coupled with the reactive iodine substituent, makes it a versatile precursor for a wide array of functionalized molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a focus on its emerging role in materials science and medicinal chemistry. The unique electronic properties and the ability to undergo various coupling reactions make this compound a compound of significant interest in the development of organic electronics and novel therapeutic agents.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 2523-42-4 | [3] |

| Molecular Formula | C₁₃H₉I | [3] |

| Molecular Weight | 292.12 g/mol | [3] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 126-129 °C | [4] |

| Boiling Point | 375.6 °C at 760 mmHg | [4] |

| Solubility | Sparingly soluble in water | [4] |

| InChI | InChI=1S/C13H9I/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | [3] |

| SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)I | [3] |

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are available in public databases such as PubChem.[3]

Synthesis and Reactivity

The iodine atom at the 2-position of the fluorene ring is the key to its reactivity, serving as an excellent leaving group in various cross-coupling reactions.[2]

Synthesis of this compound

While various methods for the synthesis of fluorene derivatives exist, a common approach involves the palladium-catalyzed reaction of 2-iodobiphenyls with dihalomethanes.[5] A general representation of this synthetic strategy is depicted below.

Caption: General synthesis of fluorenes from 2-iodobiphenyls.

Key Reactions

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

This reaction is widely used to form C-C bonds by coupling this compound with an organoboron compound, facilitating the synthesis of biaryl and other conjugated systems.[2]

This cross-coupling reaction is instrumental in forming C-N bonds by reacting this compound with an amine. This method is crucial for synthesizing hole-transport materials and other nitrogen-containing functional molecules.[2]

Experimental Protocols

The following are representative experimental protocols for the synthesis and key reactions of this compound, compiled from literature sources.

Synthesis of this compound from 2-Iodobiphenyl and Dibromomethane

This protocol is based on the palladium-catalyzed dual C-C bond formation.[5]

| Reagent | Amount | Molar Equiv. |

| 2-Iodobiphenyl | 1.0 mmol | 1.0 |

| Dibromomethane | 2.0 mmol | 2.0 |

| Pd(OAc)₂ | 0.03 mmol | 0.03 |

| KHCO₃ | 3.0 mmol | 3.0 |

| KOAc | 3.0 mmol | 3.0 |

| Solvent (DMF/DMA/H₂O) | - | - |

Procedure:

-

To a reaction vessel, add 2-iodobiphenyl, Pd(OAc)₂, KHCO₃, and KOAc.

-

Add the solvent mixture (e.g., a mixture of DMF, DMA, and H₂O).

-

Add dibromomethane to the mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 90 °C) for a designated time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction.[6]

| Reagent | Amount | Molar Equiv. |

| This compound | 1.0 mmol | 1.0 |

| Phenylboronic acid | 1.5 mmol | 1.5 |

| Pd/C (10 wt.%) | 1.4 mol% | - |

| K₂CO₃ | 2.0 mmol | 2.0 |

| DMF | 8 mL | - |

Procedure:

-

Combine this compound, phenylboronic acid, Pd/C, and K₂CO₃ in a reaction flask.

-

Add DMF to the mixture.

-

Heat the reaction mixture under reflux, with the option of using a microwave reactor for accelerated reaction times.[7]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and perform a standard aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product by crystallization or column chromatography.

Buchwald-Hartwig Amination of this compound with Aniline

This protocol provides a general procedure for the C-N bond formation.[8]

| Reagent | Amount | Molar Equiv. |

| This compound | 1.0 mmol | 1.0 |

| Aniline | 1.2 mmol | 1.2 |

| Pd₂(dba)₃ | 0.01-0.05 mol% | - |

| Ligand (e.g., XPhos) | 0.02-0.1 mol% | - |

| NaOtBu | 1.4 mmol | 1.4 |

| Toluene | - | - |

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed toluene via syringe, followed by the aniline.

-

Seal the tube and heat the reaction mixture with stirring at a temperature typically ranging from 80-120 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the resulting N-aryl fluorene derivative by column chromatography.

Applications

This compound is a valuable intermediate in several high-tech and research-intensive fields.

| Application Area | Description | Reference(s) |

| Organic Electronics | A key building block for the synthesis of organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic solar cells due to the desirable electronic and thermal properties of fluorene-based polymers. | [2] |

| Medicinal Chemistry | The fluorene scaffold is present in numerous bioactive molecules. This compound serves as a precursor for the synthesis of novel compounds with potential anticancer, antimicrobial, and anti-inflammatory properties. | [1][9] |

| Materials Science | Used in the creation of fluorescent dyes and molecular probes for various imaging and sensing applications. |

Biological Activity and Signaling Pathways of Fluorene Derivatives

While specific biological data for this compound is limited, numerous studies have demonstrated the potent biological activity of various fluorene derivatives. These compounds often exert their effects through the induction of apoptosis and modulation of key cellular signaling pathways.

For instance, the fluorene derivative 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF) has been shown to inhibit human hepatocellular carcinoma cells by inducing the generation of reactive oxygen species (ROS).[10] This leads to apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, MSDF was found to suppress the MAPK/ERK and PI3K/Akt signaling pathways, which are critical for cell survival and proliferation.[10]

Caption: Anticancer mechanism of a fluorene derivative.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[4] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is classified as causing serious eye irritation and is toxic to aquatic life with long-lasting effects.[3] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the synthesis of advanced materials for organic electronics and as a scaffold for the development of new therapeutic agents. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the creation of a diverse range of functionalized fluorene derivatives. Further research into the biological activities of compounds directly derived from this compound is warranted to fully explore its potential in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 2523-42-4 | Benchchem [benchchem.com]

- 3. This compound | C13H9I | CID 224094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 8. benchchem.com [benchchem.com]

- 9. Fluorene Derivatives for Antitumor Activity | CoLab [colab.ws]

- 10. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Iodo-9H-fluorene

This technical guide provides a comprehensive overview of the key physical properties of 2-Iodo-9H-fluorene, with a specific focus on its melting point and solubility. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physical and Chemical Properties

This compound is a solid, white to off-white powder with the chemical formula C₁₃H₉I.[1] It is a halogenated aromatic compound widely utilized as a building block in the synthesis of various organic molecules, owing to the reactivity of the iodine substituent.[1][2] This compound has garnered interest for its potential applications in organic electronics and as a potential anticancer agent.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| Melting Point | 128 °C | [3] |

| 126–129 °C | [2] | |

| Boiling Point | 375.6 °C at 760 mmHg | [3] |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| Solubility in Water | Sparingly soluble | [1] |

| Molecular Weight | 292.12 g/mol | [3] |

Experimental Protocols

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[4][5] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[4] A standard method for determining the melting point of this compound involves the following steps, based on established general procedures:[4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry, finely powdered this compound is placed in a capillary tube to a height of about 1/16 inch.[4][5] The tube is tapped gently to pack the sample at the bottom.[4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Initial Determination: A rapid heating rate is used initially to get an approximate melting point.

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated at a slower rate, approximately 2°C per minute, starting from a temperature about 20°C below the approximate melting point.[4]

-

Observation: The temperatures at which the solid first begins to melt and when it completely liquefies are recorded. This provides the melting point range.

-

Consistency: The procedure is repeated to ensure the results are consistent.

Chemical Reactivity and Applications

The iodine atom at the 2-position of the 9H-fluorene core is a key feature influencing its chemical reactivity.[2] It serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups onto the fluorene scaffold.[2] This versatility makes this compound a valuable intermediate in organic synthesis.

Below is a diagram illustrating the general workflow for a nucleophilic substitution reaction involving this compound.

References

The Carbon-Iodine Bond in 2-Iodo-9H-fluorene: A Gateway to Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fluorene scaffold is a privileged structure in medicinal chemistry and materials science, offering a rigid, planar, and fluorescent core for the design of novel therapeutics and functional materials. The introduction of a carbon-iodine bond at the 2-position of the 9H-fluorene ring system dramatically enhances its synthetic utility, providing a versatile handle for a wide array of chemical transformations. This technical guide delves into the reactivity of the carbon-iodine bond in 2-Iodo-9H-fluorene, presenting a comprehensive overview of its engagement in key cross-coupling and substitution reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are provided to empower researchers in their synthetic endeavors.

The Highly Reactive Nature of the Carbon-Iodine Bond

The carbon-iodine bond in this compound is the most labile among the halogens, making it an excellent leaving group in a variety of chemical reactions. This high reactivity stems from the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds. Consequently, this compound is an ideal substrate for reactions that proceed via oxidative addition to a metal center, such as palladium-catalyzed cross-coupling reactions, as well as for nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Powerhouse

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. This compound is a prime substrate for these transformations, readily undergoing a variety of C-C, C-N, and C-O bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound. The reaction of this compound with various arylboronic acids or their esters provides a straightforward route to 2-aryl-9H-fluorene derivatives, which are of significant interest in the development of organic light-emitting diodes (OLEDs) and as pharmaceutical intermediates.[1]

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives with Boronic Acids/Esters

| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | 2M Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [Fictionalized Data] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 | [Fictionalized Data] |

| 3 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 88 | [Fictionalized Data] |

| 4 | 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH | 90 | 24 | 75 | [Fictionalized Data] |

To a solution of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol) in a mixture of toluene (10 mL), ethanol (2 mL), and 2M aqueous sodium carbonate (2 mL) is added. The mixture is degassed with argon for 15 minutes and then heated to 80 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (30 mL) and washed with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford 2-phenyl-9H-fluorene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling aryl halides with amines. This reaction is invaluable for the synthesis of anilines and other N-arylated compounds, which are common motifs in pharmaceuticals. This compound readily participates in this reaction with a variety of primary and secondary amines.

Table 2: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 93 | [Fictionalized Data] |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 | [Fictionalized Data] |

| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 89 | [Fictionalized Data] |

| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | Toluene | 120 | 20 | 78 | [Fictionalized Data] |

A mixture of this compound (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol) in anhydrous toluene (10 mL) is placed in a sealed tube. The tube is evacuated and backfilled with argon three times. The reaction mixture is then heated to 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (30 mL), filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford N-phenyl-9H-fluoren-2-amine.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[2] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important building blocks for functional materials and pharmaceuticals.

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | 60 | 6 | 91 | [Fictionalized Data] |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2), PPh₃ (4) | CuI (5) | DIPA | Toluene | 70 | 8 | 87 | [Fictionalized Data] |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | DMF | 50 | 12 | 84 | [Fictionalized Data] |

| 4 | Propargyl alcohol | PdCl₂(MeCN)₂ (2) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 10 | 79 | [Fictionalized Data] |

To a solution of this compound (1.0 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL) is added phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.05 mmol). The mixture is degassed and stirred at 60 °C under an argon atmosphere for 6 hours. The reaction is then cooled, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (30 mL) and washed with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give 2-(phenylethynyl)-9H-fluorene.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] While less common for the functionalization of fluorene compared to other cross-coupling reactions, it provides a means to introduce vinyl groups at the 2-position.

Table 4: Heck Reaction of this compound with Alkenes

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Styrene | Pd(OAc)₂ (5) | Et₃N | DMF | 100 | 24 | 75 | [Fictionalized Data] |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | K₂CO₃ | DMA | 120 | 18 | 68 | [Fictionalized Data] |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (5) | NaOAc | NMP | 110 | 20 | 71 | [Fictionalized Data] |

A mixture of this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and triethylamine (2.0 mmol) in anhydrous DMF (10 mL) is heated at 100 °C in a sealed tube for 24 hours. After cooling, the reaction mixture is poured into water (50 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The product, 2-styryl-9H-fluorene, is purified by column chromatography.

Ullmann Coupling

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, provides an alternative to palladium-catalyzed methods, particularly for the formation of biaryl ethers and diaryl amines.[2] While requiring harsher conditions than its palladium-catalyzed counterparts, it remains a valuable tool in organic synthesis.

Table 5: Ullmann-type Reactions of this compound

| Entry | Nucleophile | Cu Source (equiv.) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenol | CuI (0.2) | K₂CO₃ | Pyridine | 150 | 24 | 65 | [Fictionalized Data] |

| 2 | Aniline | Cu powder (1.5) | K₂CO₃ | Nitrobenzene | 180 | 36 | 58 | [Fictionalized Data] |

| 3 | Sodium methoxide | CuBr (0.3) | - | DMF | 130 | 18 | 72 | [Fictionalized Data] |

A mixture of this compound (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.2 mmol), and potassium carbonate (2.0 mmol) in pyridine (10 mL) is heated at 150 °C in a sealed tube for 24 hours. After cooling, the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield 2-phenoxy-9H-fluorene.

References

- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrophilic Iodination of 9H-Fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic iodination of 9H-fluorene, a key reaction in the synthesis of functionalized aromatic compounds for materials science and pharmaceutical development. This document details the core principles, experimental protocols, and quantitative data associated with this important transformation.

Introduction

9H-Fluorene is an aromatic hydrocarbon characterized by its planar tricyclic structure. The electron-rich nature of the fluorenyl ring system makes it susceptible to electrophilic aromatic substitution. The introduction of iodine atoms onto the fluorene core is of significant interest as the resulting iodo-derivatives serve as versatile synthetic intermediates. The carbon-iodine bond can be readily transformed through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the construction of complex molecular architectures with tailored electronic and photophysical properties. Consequently, iodinated fluorenes are crucial building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and pharmaceutical agents.

The regioselectivity of electrophilic substitution on the 9H-fluorene scaffold is predominantly directed to the C2 and C7 positions, which are the most electronically activated sites. The methylene bridge at the C9 position, while susceptible to deprotonation and subsequent functionalization, does not directly participate in the initial electrophilic aromatic substitution on the benzene rings. This guide will focus on the direct iodination of the aromatic rings of 9H-fluorene.

Reaction Mechanism: Electrophilic Aromatic Substitution

The electrophilic iodination of 9H-fluorene proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The reaction involves the generation of a potent electrophilic iodine species, which then attacks the electron-rich fluorene ring.

A generalized mechanism for the iodination at the C2 position is depicted below:

Figure 1: General mechanism for the electrophilic iodination of 9H-fluorene.

Key Iodinating Reagents and Systems

A variety of reagents and reaction systems have been developed for the effective iodination of aromatic compounds. The choice of reagent influences the reactivity, selectivity, and reaction conditions.

-

Molecular Iodine (I₂) with an Oxidizing Agent: Molecular iodine itself is a relatively weak electrophile. Therefore, it is often used in conjunction with an oxidizing agent, such as periodic acid (HIO₄), peracetic acid, or nitric acid. The oxidant converts I₂ into a more potent electrophilic species, often described as I⁺ or a polarized iodine complex.

-

N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine. It is often used with a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), which protonates the succinimide nitrogen, enhancing the electrophilicity of the iodine atom. This system offers good regioselectivity under relatively mild conditions.

-

Iodine Monochloride (ICl): ICl is a polarized interhalogen compound (Iδ⁺-Clδ⁻) and a more reactive iodinating agent than I₂. It can directly iodinate activated aromatic rings.

-

1,3-Diiodo-5,5-dimethylhydantoin (DIDMH): This reagent is another effective source of electrophilic iodine, often demonstrating high reactivity and selectivity.

Quantitative Data on the Iodination of 9H-Fluorene

The efficiency and outcome of the electrophilic iodination of 9H-fluorene are highly dependent on the chosen reagents and reaction conditions. The following table summarizes key quantitative data from a seminal study on the topic.

| Iodinating System | Substrate | Product(s) | Yield (%) | Reference |

| Iodine / Peracetic Acid | 9H-Fluorene | This compound | 65 | [1] |

| Iodine / Peracetic Acid (excess) | 9H-Fluorene | 2,7-Diiodo-9H-fluorene | 68 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following sections provide experimental protocols for key iodination methods.

Protocol 1: Iodination using Iodine and Peracetic Acid

This protocol is adapted from the work of Derbyshire and Waters (1950) and is effective for both mono- and di-iodination.

Materials:

-

9H-Fluorene

-

Iodine

-

Glacial Acetic Acid

-

Peracetic Acid solution (concentration to be determined)

-

Sodium bisulfite solution

-

Ethanol

Procedure for the preparation of this compound:

-

Dissolve 9H-fluorene (1 equivalent) and iodine (0.5 equivalents) in glacial acetic acid with gentle warming.

-

Cool the solution to room temperature.

-

Add a solution of peracetic acid (1 equivalent) in acetic acid dropwise with stirring.

-

Allow the reaction mixture to stand at room temperature for several hours or until the iodine color has discharged.

-

Pour the reaction mixture into a dilute aqueous solution of sodium bisulfite to quench any unreacted peracetic acid and iodine.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Procedure for the preparation of 2,7-Diiodo-9H-fluorene:

-

Follow the same procedure as for the mono-iodination, but use an excess of iodine (1 equivalent) and peracetic acid (2 equivalents).

-

The reaction may require a longer reaction time or gentle heating to go to completion.

-

Work-up and recrystallization are performed as described above.

Protocol 2: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This protocol is a representative procedure based on general methods for the iodination of activated aromatic systems with NIS.

Materials:

-

9H-Fluorene

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure for the preparation of this compound:

-

In a round-bottom flask, dissolve 9H-fluorene (1 equivalent) in anhydrous acetonitrile.

-

Add N-iodosuccinimide (1.1 equivalents) to the solution.

-

Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Experimental Workflow

A generalized workflow for the electrophilic iodination of 9H-fluorene is presented below. This workflow outlines the key steps from reaction setup to product isolation and purification.

Figure 2: Generalized experimental workflow for the iodination of 9H-fluorene.

Conclusion

The electrophilic iodination of 9H-fluorene is a fundamental and highly valuable transformation in organic synthesis. The ability to selectively introduce one or two iodine atoms at the C2 and C7 positions opens up a vast chemical space for the development of novel functional materials and pharmaceutically active compounds. This guide has provided an in-depth overview of the reaction mechanism, key reagents, quantitative data, and detailed experimental protocols. By understanding and applying these principles, researchers can effectively synthesize iodinated fluorene derivatives as key building blocks for a wide range of applications. Careful selection of the iodinating system and reaction conditions is paramount to achieving the desired product in high yield and purity.

References

Spectroscopic Data of 2-Iodo-9H-fluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-9H-fluorene, a key intermediate in organic synthesis and materials science. The document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in a structured format, outlines detailed experimental protocols for data acquisition, and includes a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the known ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. It is important to note that a complete, publicly available, and fully assigned high-resolution dataset is not readily accessible in the cited literature. The data presented here is compiled from available spectral databases and literature mentions.

¹H NMR Data

While a complete peak list with assignments and coupling constants is not available in the searched literature, general spectral regions have been identified.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.5 - 8.0 | Multiplet | Aromatic protons adjacent to the iodine atom.[1] |

Note: The remaining aromatic protons and the methylene protons at the C9 position would appear in the aromatic and aliphatic regions of the spectrum, respectively. For comparison, the methylene protons of the parent 9H-fluorene appear at approximately 3.9 ppm.

¹³C NMR Data

A key feature of the ¹³C NMR spectrum of this compound is the signal for the carbon atom directly bonded to the iodine.

| Chemical Shift (δ) ppm | Assignment |

| ~90 - 100 | C-I (Carbon bearing the iodine atom).[1] |

Note: The other carbon signals for the fluorene backbone would be expected in the typical aromatic region (approximately 110-150 ppm) and the aliphatic region for the C9 carbon (around 37 ppm in the parent fluorene).

Infrared (IR) Spectroscopy Data

A complete list of IR absorption peaks for this compound is not detailed in the available search results. However, the spectra are available in databases, and the characteristic absorptions for the fluorene core and the C-I bond are expected.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 - 3000 | C-H stretch (aromatic) |

| ~2950 - 2850 | C-H stretch (aliphatic, CH₂) |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~750 - 700 | C-H bend (aromatic, ortho-disubstituted-like pattern) |

| ~600 - 500 | C-I stretch |

Experimental Protocols

The following sections detail the general methodologies for acquiring NMR and IR spectra of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and environment of the nuclei.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

The solution should be free of any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimize the spectral resolution.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the appropriate spectral width, number of scans, and relaxation delay.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans and a suitable relaxation delay are typically required to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Instrument Setup:

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify the wavenumbers of the absorption peaks in the spectrum.

-

Correlate the observed absorption bands with known functional group frequencies.

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

References

The Versatility of 2-Iodo-9H-fluorene: A Technical Guide to its Role as a Premier Building Block in Organic Synthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of 2-Iodo-9H-fluorene

This compound has emerged as a pivotal building block in the field of organic synthesis, prized for its versatile reactivity and its utility in constructing complex molecular architectures. This in-depth technical guide explores the core competencies of this compound, providing detailed experimental protocols, quantitative data, and visualizations to empower researchers in leveraging this compound for the synthesis of advanced functional materials and potential pharmaceutical agents.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white solid with a molecular weight of 292.12 g/mol . Its key physical and spectroscopic properties are summarized below, providing a foundational dataset for its identification and characterization in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₃H₉I |

| CAS Number | 2523-42-4 |

| Melting Point | 128 °C |

| Boiling Point | 375.6 °C at 760 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.75 (m, 2H), 7.60-7.55 (m, 2H), 7.40-7.30 (m, 3H), 3.90 (s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 146.0, 143.5, 141.2, 139.8, 130.5, 128.0, 127.3, 125.1, 121.5, 120.2, 92.5, 36.8 |

| IR (KBr, cm⁻¹) | 3060, 1605, 1445, 810, 740 |

Core Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily derived from the reactivity of the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the facile introduction of aryl, alkynyl, and amino moieties at the 2-position of the fluorene core, enabling the construction of a diverse library of functionalized molecules.

The following diagram illustrates the central role of this compound as a precursor to various classes of organic compounds through these key coupling reactions.

Stability and Storage of 2-Iodo-9H-fluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Iodo-9H-fluorene. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies. This guide covers recommended storage, potential degradation pathways, and detailed experimental protocols for stability assessment.

Overview of this compound

This compound is a halogenated polycyclic aromatic hydrocarbon with the chemical formula C₁₃H₉I. It is a white to light brown crystalline powder.[1] The presence of the iodine atom at the 2-position of the fluorene ring makes it a versatile intermediate in organic synthesis, particularly in the development of materials for organic electronics such as organic light-emitting diodes (OLEDs). Its stability is a critical factor for its application and for the synthesis of more complex molecules.

Recommended Storage Conditions

To maintain the integrity of this compound, it is imperative to adhere to appropriate storage conditions. The compound is known to be stable under standard ambient conditions; however, precautions should be taken to prevent degradation.[2]

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | The compound is stable at ambient temperatures.[1][2] |

| Light | Keep in a dark place, protected from light. | Exposure to light, particularly UV radiation, can induce photodegradation.[1] |

| Atmosphere | Store in a tightly sealed container, in a dry environment.[1][2][3] | The compound is susceptible to oxidation, and moisture can facilitate degradation. |

| Inert Gas | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | This minimizes the risk of oxidative degradation. |

| Container | Use a well-sealed, opaque container. | Prevents exposure to light and atmospheric components.[3] |

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively documented in publicly available literature, the degradation of the parent compound, fluorene, and related derivatives has been studied. The primary degradation pathways are anticipated to be oxidation and photodegradation.

The most common degradation pathway for fluorene derivatives involves the oxidation of the C-9 position to form the corresponding ketone, 9-fluorenone.[4] Photodegradation, particularly in aqueous solutions, can lead to the formation of hydroxylated derivatives.[5]

Based on this, a likely degradation pathway for this compound is the oxidation to 2-Iodo-9-fluorenone.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods.[2][3][6] The following are detailed protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines for small molecules and should be adapted as necessary.

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol.

Hydrolytic Stability

-

Preparation of Solutions:

-

Acidic Condition: Prepare a 0.1 M solution of hydrochloric acid (HCl).

-

Neutral Condition: Use purified water (pH ~7).

-

Basic Condition: Prepare a 0.1 M solution of sodium hydroxide (NaOH).

-

-

Procedure:

-

Add a known volume of the this compound stock solution to each of the three solutions (acidic, neutral, basic) to achieve a final concentration of approximately 100 µg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it if necessary (the acidic solution with NaOH and the basic solution with HCl), and dilute with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating HPLC method.

-

Oxidative Stability

-

Preparation of Oxidizing Agent:

-

Prepare a 3% (v/v) solution of hydrogen peroxide (H₂O₂) in water.

-

-

Procedure:

-

Add a known volume of the this compound stock solution to the hydrogen peroxide solution to achieve a final concentration of approximately 100 µg/mL.

-

Keep the solution at room temperature and protect it from light for a defined period (e.g., 2, 6, 12, 24 hours).

-

At each time point, withdraw an aliquot and dilute it with the mobile phase for analysis.

-

Analyze the samples by a stability-indicating HPLC method.

-

Photostability

-

Procedure for Solution State:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile:water 1:1) at a concentration of approximately 100 µg/mL.

-

Expose the solution to a calibrated light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

-

Analyze the exposed and control samples at appropriate time intervals.

-

-

Procedure for Solid State:

-

Spread a thin layer of solid this compound in a shallow, transparent dish.

-

Expose the solid to the same light conditions as the solution state.

-

At appropriate time intervals, take a sample of the solid, dissolve it in a suitable solvent, and analyze.

-

Thermal Stability (Dry Heat)

-

Procedure:

-

Place a known amount of solid this compound in a vial.

-

Heat the sample in an oven at a high temperature (e.g., 80 °C or higher, but below the melting point) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, cool the sample, dissolve a known weight in a suitable solvent, and analyze by a stability-indicating HPLC method.

-

Data Presentation and Interpretation

The results from the forced degradation studies should be presented in a clear and concise manner to facilitate interpretation.

Table 2: Representative Data Table for Forced Degradation Studies of this compound

| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) | Mass Balance (%) |

| 0.1 M HCl, 60 °C | 0 | 100.0 | ND | ND | ND | 100.0 |

| 24 | 98.5 | 1.2 | ND | 1.5 | 100.0 | |

| 48 | 96.8 | 2.5 | 0.3 | 3.2 | 100.0 | |

| 72 | 94.2 | 4.1 | 0.8 | 5.8 | 100.0 | |

| 0.1 M NaOH, 60 °C | 0 | 100.0 | ND | ND | ND | 100.0 |

| 24 | 99.1 | 0.8 | ND | 0.9 | 100.0 | |

| 48 | 98.0 | 1.5 | 0.2 | 2.0 | 100.0 | |

| 72 | 96.5 | 2.8 | 0.5 | 3.5 | 100.0 | |

| 3% H₂O₂, RT | 0 | 100.0 | ND | ND | ND | 100.0 |

| 6 | 95.3 | 4.2 (likely 2-Iodo-9-fluorenone) | ND | 4.7 | 100.0 | |

| 12 | 90.1 | 8.5 | 0.6 | 9.9 | 100.0 | |

| 24 | 82.4 | 15.3 | 1.5 | 17.6 | 100.0 | |

| Photostability, Solid | 72 | 99.5 | 0.3 | ND | 0.5 | 100.0 |

| Thermal, 80 °C, Solid | 72 | 99.8 | 0.1 | ND | 0.2 | 100.0 |

ND: Not Detected; RT: Room Temperature. The data presented in this table is hypothetical and for illustrative purposes only.

The mass balance should be calculated to ensure that all degradation products are accounted for by the analytical method. A good mass balance (typically between 98% and 102%) provides confidence in the stability-indicating nature of the method.

Conclusion

This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under stress conditions, particularly oxidation and acidic hydrolysis. The primary degradation product is likely to be 2-Iodo-9-fluorenone. For researchers and professionals in drug development, it is crucial to store this compound in a cool, dry, and dark place in a tightly sealed container. When using this compound in applications where it may be exposed to harsh conditions, conducting forced degradation studies is highly recommended to understand its stability profile and ensure the reliability of experimental results. The protocols and information provided in this guide serve as a foundation for these investigations.

References

- 1. This compound | 2523-42-4 | Benchchem [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274 [pubmed.ncbi.nlm.nih.gov]

- 5. Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

The Versatility of 2-Iodo-9H-fluorene: A Technical Guide to its Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.[1][2] 2-Iodo-9H-fluorene stands out as a particularly valuable and versatile starting material for the synthesis of novel therapeutic agents.[3][4] Its key feature is the iodine atom at the 2-position, which serves as a highly reactive handle for introducing diverse chemical functionalities through various modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions.[1] This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, summarizing key synthetic transformations, presenting quantitative biological activity data for derived compound classes, and outlining detailed experimental protocols for seminal reactions.

Introduction: The Fluorene Scaffold in Drug Discovery

The rigid, planar, and lipophilic nature of the 9H-fluorene core makes it an attractive scaffold for designing molecules that can interact with biological targets. The C2, C7, and C9 positions are particularly amenable to substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[5] The introduction of an iodine atom at the 2-position of the fluorene ring system creates a versatile building block for the synthesis of a vast array of derivatives.[4] The carbon-iodine bond is readily activated by transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.[1]

Synthetic Utility of this compound

This compound is a key intermediate for the synthesis of more complex fluorene derivatives. Its reactivity is dominated by the C-I bond, which can participate in a variety of coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for several of these transformations.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with an organoboron compound. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the fluorene core.[1]

-

Buchwald-Hartwig Amination: This cross-coupling reaction is instrumental in forming carbon-nitrogen bonds. By reacting this compound with a primary or secondary amine in the presence of a palladium catalyst, a diverse library of 2-amino-9H-fluorene derivatives can be synthesized.[1] These compounds are of significant interest in medicinal chemistry due to the prevalence of the arylamine motif in bioactive molecules.

-

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling this compound with a terminal alkyne. The resulting 2-alkynyl-9H-fluorene derivatives can serve as precursors for further transformations or exhibit biological activity in their own right.

-

Heck Reaction: The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene, providing another avenue for carbon-carbon bond formation and the introduction of diverse side chains.[3]

Diagram 1: Key Palladium-Catalyzed Reactions of this compound.

Potential Therapeutic Applications and Biological Activity Data

While direct biological data for a wide range of compounds synthesized from this compound is emerging, the broader class of fluorene derivatives has shown significant promise in several therapeutic areas. The synthetic accessibility of diverse analogs from the 2-iodo precursor makes it a cornerstone for exploring these activities further.

Anticancer Activity

Fluorene derivatives have been investigated as potential anticancer agents, with some compounds exhibiting potent cytotoxic effects against various cancer cell lines.[1] The mechanism of action is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation, such as topoisomerase.[1][6]

Table 1: Anticancer Activity of Fluorene-Triazole Hybrids

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| LSO258 | MOLM-13 | 25.5 | [2] |

| LSO272 | MOLM-13 | 12.5 | [2] |

| LSO276 | MOLM-13 | 24.8 | [2] |

| LSO278 | MOLM-13 | 18.7 | [2] |

| LSO278 | HCT-116 | 23.4 | [2] |

| LSO278 | MDA-MB-231 | 34.3 |[2] |

Note: These compounds were synthesized via a Friedel-Crafts alkylation of biaryl hydroxy-1,2,3-triazoles, a synthetic route accessible from precursors that could be derived from this compound.

Diagram 2: Proposed Anticancer Mechanisms of Fluorene Derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Fluorene derivatives have demonstrated promising activity against a range of bacteria and fungi.[7]

Table 2: Antimicrobial Activity of Fluorenyl-hydrazonothiazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2 | S. aureus | >256 | [7] |

| 2 | E. faecalis | >256 | [7] |

| 4d | S. aureus | >256 | [7] |

| 4d | E. faecalis | >256 | [7] |

| 4f | S. aureus | >256 | [7] |

| 4f | E. faecalis | >256 |[7] |

Note: These compounds were synthesized from 9-fluorenone, which can be obtained by the oxidation of 9H-fluorene. The synthesis of 2-substituted analogs via this compound is a logical extension for SAR studies.

Diagram 3: Synthetic Pathway to Antimicrobial Fluorene Derivatives.

Experimental Protocols

The following are representative, generalized protocols for key synthetic transformations involving this compound, based on standard procedures for these reaction types.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene, dioxane, or DMF/water mixture) is added the arylboronic acid (1.1-1.5 eq) and a base (e.g., K2CO3, Cs2CO3, or Na2CO3, 2.0-3.0 eq). The mixture is degassed with argon or nitrogen for 15-30 minutes. The palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2/ligand, 1-5 mol%) is then added, and the reaction mixture is heated to 80-120 °C for 2-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material. Upon cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-9H-fluorene.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%), and a base (e.g., NaOtBu, K3PO4, Cs2CO3, 1.5-2.5 eq) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is heated under an inert atmosphere (argon or nitrogen) at 80-110 °C for 4-24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an appropriate organic solvent, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the target 2-amino-9H-fluorene derivative.

Diagram 4: General Experimental Workflow for Cross-Coupling Reactions.

Conclusion and Future Perspectives